2-Cyclopentyl-2-propanol

Description

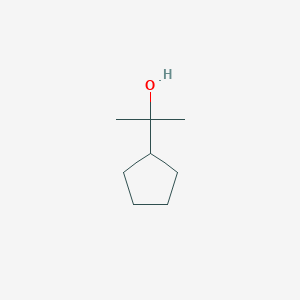

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopentylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2,9)7-5-3-4-6-7/h7,9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYUSJVZHOLNDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286192 | |

| Record name | 2-Cyclopentyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1462-06-2 | |

| Record name | α,α-Dimethylcyclopentanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1462-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentyl-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyclopentyl-2-propanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyclopentyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopentylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclopentyl-2-propanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W8H8UZA4NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Cyclopentyl-2-propanol physical properties

An In-depth Technical Guide on the Physical Properties of 2-Cyclopentyl-2-propanol

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes relevant chemical processes and workflows.

Core Physical and Chemical Properties

This compound is a tertiary alcohol with a molecular formula of C₈H₁₆O.[1] Its structure consists of a cyclopentyl ring and a hydroxyl-bearing tertiary carbon atom, which also holds two methyl groups.[1] This structure dictates its physical characteristics and chemical reactivity. At room temperature, it exists as a liquid.[1]

Quantitative Data Summary

The known physical properties of this compound are summarized in the table below. The data has been compiled from various chemical databases and critically evaluated sources.

| Property | Value | Conditions / Notes | Source(s) |

| Molecular Formula | C₈H₁₆O | [1][2][3][4] | |

| Molecular Weight | 128.22 g/mol | Also reported as 128.215 g/mol and 128.21 g/mol . | [1][2][5][6] |

| CAS Registry Number | 1462-06-2 | A unique identifier for the compound. | [1][2] |

| Physical State | Liquid | At room temperature. | [1] |

| Density | 0.9128 g/cm³ | At standard conditions. | [1][7] |

| Boiling Point | 77-78 °C | At reduced pressure of 13 Torr. | [1][7] |

| Predicted pKa | 15.40 ± 0.29 | Calculated value, indicative of its acidity. | [1][6] |

| Solubility | Miscible with water | Alcohols with small hydrocarbon parts are generally miscible with water due to hydrogen bonding. | [8][9] |

The National Institute of Standards and Technology (NIST) provides extensive, critically evaluated thermophysical property data for this compound over a range of temperatures and pressures, including liquid and gas densities, viscosity, and thermal conductivity.[5]

Synthesis and Characterization Workflows

Understanding the synthesis and characterization of this compound is crucial for its application in research and development.

Synthesis of this compound

A common method for synthesizing tertiary alcohols like this compound is through the reaction of a Grignard reagent with a ketone.[10][11] In this case, cyclopentylmagnesium bromide is reacted with acetone (B3395972). The workflow involves the initial formation of the Grignard reagent from chlorocyclopentane, followed by the reaction with acetone and subsequent acidic workup to yield the final product.[10][11]

General Characterization Workflow

The identity and purity of synthesized this compound are confirmed through a combination of physical property measurements and spectroscopic analysis. Chemical tests can further classify it as a tertiary alcohol.

Experimental Protocols

The following sections detail the methodologies for determining the key physical and chemical properties of this compound.

Determination of Boiling Point (Reduced Pressure)

Given that many organic compounds decompose at their atmospheric boiling points, distillation under reduced pressure is a common method for purification and boiling point determination.

-

Apparatus : A short-path distillation apparatus equipped with a vacuum pump, a manometer to measure pressure, a heating mantle, a distillation flask, a condenser, a receiving flask, and a thermometer.

-

Procedure :

-

Place a sample of this compound and a boiling chip into the distillation flask.

-

Assemble the apparatus, ensuring all joints are properly sealed. The thermometer bulb should be positioned just below the side arm leading to the condenser.

-

Slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 13 Torr) as measured by the manometer.

-

Begin heating the distillation flask gently.

-

Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask. This temperature is the boiling point at the recorded pressure.

-

Determination of Density

The density of a liquid can be accurately determined using a pycnometer or by simply measuring the mass of a known volume.

-

Apparatus : A pycnometer (specific gravity bottle) of a known volume, an analytical balance, and a constant temperature water bath.

-

Procedure :

-

Clean and dry the pycnometer and determine its mass.

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present, and place it in a constant temperature water bath until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the pycnometer's calibration mark.

-

Remove the pycnometer from the bath, wipe it dry, and measure its mass.

-

The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

-

Chemical Reactivity and Classification

As a tertiary alcohol, this compound exhibits characteristic reactivity that distinguishes it from primary and secondary alcohols.[1] Specifically, it is resistant to oxidation under mild conditions because the carbon atom bearing the hydroxyl group does not have a hydrogen atom attached.[1]

-

Lucas Test : This test distinguishes between primary, secondary, and tertiary alcohols based on their reaction rate with a solution of zinc chloride in concentrated HCl (Lucas reagent).[12][13]

-

Protocol : Add a few drops of this compound to the Lucas reagent in a test tube and shake.

-

Expected Result : Tertiary alcohols react almost instantaneously to form an insoluble alkyl chloride, resulting in the immediate appearance of a cloudy mixture or a separate layer.[12]

-

-

Chromic Acid (Jones) Test : This test is used to detect the presence of primary or secondary alcohols, which are oxidized by chromic acid.[12][13]

-

Protocol : Dissolve a small amount of this compound in acetone and add a few drops of the Jones reagent (a solution of chromium trioxide in sulfuric acid).

-

Expected Result : As a tertiary alcohol, this compound will not be oxidized. Therefore, no reaction will be observed, and the solution will retain the orange color of the Cr⁶⁺ reagent.[12][13] A positive test for a primary or secondary alcohol would be indicated by a color change to blue-green (due to the formation of Cr³⁺).[12]

-

References

- 1. This compound (1462-06-2) for sale [vulcanchem.com]

- 2. 2-Cyclopentylpropan-2-ol | C8H16O | CID 239237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. GSRS [precision.fda.gov]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound CAS#: 1462-06-2 [m.chemicalbook.com]

- 8. studylib.net [studylib.net]

- 9. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 10. Solved 2. Write chemical equations for synthesis of | Chegg.com [chegg.com]

- 11. google.com [google.com]

- 12. tsfx.edu.au [tsfx.edu.au]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to 2-Cyclopentyl-2-propanol: Chemical Structure, Bonding, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and reactivity of 2-Cyclopentyl-2-propanol (CAS No: 1462-06-2). This tertiary alcohol, with the molecular formula C8H16O, is a valuable building block in organic synthesis. This document details its spectroscopic properties, provides established experimental protocols for its synthesis and a characteristic reaction, and visualizes key chemical transformations. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Structure and Identification

This compound possesses a unique structure featuring a cyclopentyl ring bonded to a tertiary carbon atom which, in turn, is attached to two methyl groups and a hydroxyl group. This arrangement classifies it as a tertiary alcohol.[1]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-cyclopentylpropan-2-ol[1][2] |

| CAS Number | 1462-06-2[1][2] |

| Molecular Formula | C8H16O[1][2] |

| Molecular Weight | 128.22 g/mol [1] |

| InChI | InChI=1S/C8H16O/c1-8(2,9)7-5-3-4-6-7/h7,9H,3-6H2,1-2H3[1][2] |

| InChIKey | PEYUSJVZHOLNDG-UHFFFAOYSA-N[1][2] |

| SMILES | CC(C)(C1CCCC1)O[1][2] |

Bonding and Molecular Geometry

The central carbon atom, bonded to the cyclopentyl ring, two methyl groups, and the hydroxyl group, is sp3 hybridized, resulting in a tetrahedral geometry around this carbon. The cyclopentyl ring itself is not planar and adopts puckered conformations, such as the envelope and half-chair, to minimize steric strain. The C-C and C-H bonds are standard single covalent bonds. The C-O bond is a polar covalent bond, and the O-H bond is also highly polar, allowing for hydrogen bonding.

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 77-78 °C at 13 Torr | [1] |

| Density | 0.9128 g/cm³ | [1] |

Table 3: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | Predicted signals for cyclopentyl protons, two equivalent methyl groups (singlet), and a hydroxyl proton (singlet, chemical shift can vary).[1] |

| ¹³C NMR | Predicted signals for the carbons of the cyclopentyl ring, the two equivalent methyl groups, and the quaternary carbon attached to the hydroxyl group. |

| Infrared (IR) Spectroscopy | Characteristic broad O-H stretching band for the alcohol, and C-H stretching bands for the alkyl groups.[1] |

| Mass Spectrometry (MS) | Expected molecular ion peak (M+) at m/z 128, with fragmentation patterns typical of tertiary alcohols.[1] |

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from cyclopentyl magnesium bromide and acetone (B3395972).

Materials:

-

Magnesium turnings

-

Iodine crystal (catalyst)

-

Anhydrous diethyl ether

-

Acetone, anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for anhydrous reactions (oven-dried)

Procedure:

-

Preparation of Cyclopentyl Magnesium Bromide (Grignard Reagent):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 eq.).

-

Add a small crystal of iodine.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, place a solution of bromocyclopentane (1.0 eq.) in anhydrous diethyl ether.

-

Add a small amount of the bromocyclopentane solution to the flask to initiate the reaction (indicated by a color change and gentle reflux).

-

Once the reaction starts, add the remaining bromocyclopentane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In the dropping funnel, place a solution of anhydrous acetone (1.0 eq.) in anhydrous diethyl ether.

-

Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by distillation under reduced pressure.

-

Acid-Catalyzed Dehydration of this compound

This protocol describes a typical acid-catalyzed dehydration of a tertiary alcohol to form alkenes.

Materials:

-

This compound

-

Concentrated sulfuric acid or phosphoric acid (catalyst)

-

Anhydrous sodium carbonate or sodium bicarbonate

-

Anhydrous sodium sulfate

-

Standard distillation apparatus

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, place this compound (1.0 eq.).

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid (e.g., 10-20% by volume) while cooling the flask in an ice bath.

-

Add a few boiling chips and set up for fractional distillation.

-

-

Dehydration:

-

Gently heat the mixture to a temperature that allows for the distillation of the alkene products (boiling points will be lower than the starting alcohol). The reaction temperature is typically kept below the boiling point of the alcohol to favor elimination over other side reactions.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

-

Work-up and Purification:

-

Wash the collected distillate with a saturated solution of sodium carbonate or sodium bicarbonate to neutralize any acid.

-

Separate the organic layer and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The resulting alkene mixture can be purified by fractional distillation. The major product is expected to be 1-cyclopentyl-1-methylethene, following Zaitsev's rule is not possible due to the structure of the tertiary carbocation.

-

Mandatory Visualizations

Synthesis of this compound

Caption: Synthetic workflow for this compound via Grignard reaction.

Mechanism of Acid-Catalyzed Dehydration

Caption: E1 mechanism for the acid-catalyzed dehydration of this compound.

References

Spectroscopic Profile of 2-Cyclopentyl-2-propanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Cyclopentyl-2-propanol (CAS No: 1462-06-2), a tertiary alcohol with applications in organic synthesis and materials science. This document summarizes key spectroscopic parameters and outlines the experimental protocols for their acquisition, serving as a vital resource for compound characterization and quality control.

Physicochemical Properties

This compound, with the molecular formula C₈H₁₆O, has a molecular weight of 128.22 g/mol .[1] It is a liquid at room temperature with a boiling point of 77-78 °C at 13 Torr.[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The cyclopentyl protons would likely appear as a complex multiplet, while the two methyl groups would give rise to a singlet. The hydroxyl proton's chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon atoms in the molecule. Key expected chemical shifts would include those for the quaternary carbon attached to the hydroxyl group, the methyl carbons, and the carbons of the cyclopentyl ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H | Multiplet | Cyclopentyl protons (CH and CH₂) |

| ¹H | Singlet | Methyl protons (2 x CH₃) |

| ¹H | Variable Singlet | Hydroxyl proton (OH) |

| ¹³C | - | Quaternary carbon (C-OH) |

| ¹³C | - | Methyl carbons (2 x CH₃) |

| ¹³C | - | Cyclopentyl carbons (CH and CH₂) |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol functional group.[1] Other significant absorptions would include C-H stretching vibrations from the alkyl groups.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| Alcohol (O-H) | 3200 - 3600 (broad) | Stretching |

| Alkane (C-H) | 2850 - 3000 | Stretching |

| C-O | 1000 - 1260 | Stretching |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectroscopic data for liquid alcohol samples like this compound.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Dissolve approximately 5-20 mg of this compound in a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly that of the hydroxyl proton.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for ¹H and ¹³C NMR to calibrate the chemical shift scale to 0 ppm.

2. Data Acquisition:

-

Acquire the NMR spectra on a spectrometer operating at a standard frequency (e.g., 300, 400, or 500 MHz for ¹H).

-

For ¹H NMR, a typical experiment involves a single pulse sequence with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

For ¹³C NMR, proton decoupling is commonly used to simplify the spectrum and enhance the signal of carbon atoms.

3. Data Processing:

-

Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy Protocol

1. Sample Preparation (Neat Liquid):

-

Place a drop of neat (undiluted) this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top to create a thin liquid film between the plates.

2. Data Acquisition:

-

Place the salt plate assembly in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty spectrometer.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Synthesis

The synthesis of this compound has been reported in the scientific literature, for example, in The Journal of Organic Chemistry (1986, Volume 51, Page 4925).[1] A common synthetic route involves the Grignard reaction between a cyclopentyl magnesium halide and acetone.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols are essential for researchers and professionals involved in the synthesis, characterization, and application of this compound. For definitive analysis, it is recommended to acquire experimental spectra and compare them with established reference data when available.

References

A Technical Guide to the ¹H NMR Spectrum of 2-Cyclopentyl-2-propanol

Abstract

This technical document provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-Cyclopentyl-2-propanol (CAS No: 1462-06-2). The molecular structure of this compound, which consists of a cyclopentyl ring attached to the tertiary carbon of a propan-2-ol moiety, gives rise to a distinct ¹H NMR spectrum.[1][2] This guide details the predicted chemical shifts, multiplicities, and integrations for each proton environment within the molecule. Furthermore, it outlines a standard experimental protocol for spectrum acquisition and presents a logical workflow for spectral analysis, designed to aid researchers in the structural elucidation and characterization of this compound and its analogs.

Molecular Structure and Proton Environments

This compound (C₈H₁₆O) possesses several distinct proton environments, which are key to interpreting its ¹H NMR spectrum.[1] Due to the molecule's symmetry and the free rotation around the carbon-carbon single bonds, the protons can be categorized into four primary groups for the purpose of prediction. The diagram below illustrates the unique proton environments.

Figure 1: Structure of this compound with proton environments labeled (a-e).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound in a standard solvent like CDCl₃ are summarized in the table below. Chemical shifts for protons on saturated carbons, such as those in a cyclopentyl ring, typically appear in the 1.0–1.7 ppm range.[3] The presence of the electronegative oxygen atom causes adjacent protons to shift downfield.[4][5]

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| Hₐ (2 x -CH₃) | ~ 1.15 | 6H | Singlet (s) |

| Hₑ (-OH) | 1.0 - 4.0 (variable) | 1H | Broad Singlet (s) |

| Hₑ, Hₒ (Cyclopentyl -CH₂-) | ~ 1.45 - 1.65 | 8H | Multiplet (m) |

| Hₑ (Cyclopentyl -CH-) | ~ 1.75 | 1H | Multiplet (m) |

Detailed Signal Interpretation

-

Methyl Protons (Hₐ): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are adjacent to a quaternary carbon with no protons, thus they appear as a sharp singlet at approximately 1.15 ppm.

-

Cyclopentyl Protons (Hₑ, Hₒ, Hₑ): These nine protons produce complex and overlapping signals.

-

The methine proton (Hₑ ) is attached to the carbon bonded to the tertiary alcohol group. It is coupled to four neighboring methylene (B1212753) protons, resulting in a complex multiplet, predicted around 1.75 ppm.

-

The eight methylene protons (Hₑ, Hₒ ) on the cyclopentyl ring are diastereotopic and will appear as a broad, overlapping multiplet between approximately 1.45 and 1.65 ppm.

-

-

Hydroxyl Proton (Hₑ): The chemical shift of the hydroxyl proton is highly dependent on factors such as solvent, concentration, and temperature, typically appearing as a broad singlet.[6][7] Its position is variable but is often found between 1.0 and 4.0 ppm. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a technique known as a "D₂O shake," which confirms its assignment.[7]

Standard Experimental Protocol

The following outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectrometer: 400 MHz (or higher) NMR Spectrometer.

-

Nucleus: ¹H.

-

Temperature: 298 K.

-

Number of Scans: 16-32 (depending on sample concentration).

-

Relaxation Delay: 1.0 s.

-

Pulse Width: 90°.

-

Spectral Width: -2 to 12 ppm.

-

Logical Workflow for Spectral Analysis

A systematic approach is crucial for accurate spectral interpretation. The following diagram illustrates a logical workflow for analyzing the ¹H NMR spectrum of an unknown compound, applicable to this compound.

Figure 2: Workflow for ¹H NMR spectrum analysis and structure elucidation.

Conclusion

The ¹H NMR spectrum of this compound is characterized by four main sets of signals: a prominent singlet for the two equivalent methyl groups, a variable broad singlet for the hydroxyl proton, and two complex, overlapping multiplets for the nine protons of the cyclopentyl ring. This guide provides a predictive framework and a methodological approach for the analysis of this spectrum, which is essential for the structural verification and quality control of this compound in research and development settings.

References

- 1. This compound (1462-06-2) for sale [vulcanchem.com]

- 2. 2-Cyclopentylpropan-2-ol | C8H16O | CID 239237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Proton NMR Table [www2.chemistry.msu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Cyclopentyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-Cyclopentyl-2-propanol. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted spectrum based on the analysis of structurally analogous compounds. It also includes a standard experimental protocol for acquiring such a spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five unique carbon environments in the molecule. The chemical shifts have been estimated by analyzing the known shifts of similar structural motifs, such as cyclopentane, and tertiary alcohols.

The structure and carbon numbering for this compound are as follows:

Based on this structure, the predicted ¹³C NMR chemical shifts are summarized in the table below.

| Carbon Atom | Description | Predicted Chemical Shift (ppm) |

| C¹ | Methine carbon of the cyclopentyl ring attached to the propanol (B110389) group | 50 - 55 |

| C², C⁵ | Methylene carbons of the cyclopentyl ring adjacent to C¹ | 25 - 30 |

| C³, C⁴ | Methylene carbons of the cyclopentyl ring | 22 - 27 |

| C⁶ | Quaternary carbon of the propanol group bearing the hydroxyl group | 70 - 75 |

| C⁷, C⁸ | Methyl carbons | 28 - 33 |

Experimental Protocol for ¹³C NMR Spectroscopy

The following provides a standard methodology for the acquisition of a ¹³C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

-

Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The choice of solvent depends on the solubility of the analyte and should be free of carbon-containing impurities.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 300-500 MHz NMR spectrometer is suitable.

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

-

Acquisition Parameters:

-

Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected carbon chemical shifts.

-

Acquisition Time (AT): 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): 2-5 seconds. This delay allows for the relaxation of the carbon nuclei between pulses, which is crucial for obtaining quantitative data, although longer delays may be needed for quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

3. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Apply baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

Logical Workflow for Spectral Prediction

The prediction of the ¹³C NMR spectrum for this compound follows a logical workflow based on the analysis of its structural components.

This workflow illustrates how the chemical shifts of the individual components of the molecule are used as a basis for predicting the spectrum of the complete structure, taking into account the electronic effects of the substituents.

FT-IR analysis of tertiary cyclopentyl alcohols

An in-depth technical guide to the Fourier-Transform Infrared (FT-IR) analysis of tertiary cyclopentyl alcohols, prepared for researchers, scientists, and drug development professionals.

Introduction

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the structural elucidation and quality control of chemical compounds. For molecules containing alcohol functional groups, such as tertiary cyclopentyl alcohols, FT-IR provides invaluable information by identifying key vibrational modes associated with the hydroxyl (-OH) and carbon-oxygen (C-O) bonds. The position, intensity, and shape of the corresponding absorption bands in the infrared spectrum offer a unique fingerprint of the molecule. This guide details the characteristic FT-IR absorptions for tertiary cyclopentyl alcohols, provides a comprehensive experimental protocol for their analysis, and illustrates key workflows and molecular vibrations.

Core Principles: Molecular Vibrations in Tertiary Alcohols

The infrared spectrum of a tertiary alcohol is dominated by several key stretching and bending vibrations. In tertiary cyclopentyl alcohols, the primary absorptions of interest are:

-

O-H Stretch: The stretching vibration of the hydroxyl group is highly characteristic. In the liquid or solid state, extensive intermolecular hydrogen bonding causes this peak to be very broad and strong, typically appearing in the 3600-3200 cm⁻¹ region.[1][2][3] The absence of hydrogen bonding, for instance in a very dilute solution in a non-polar solvent, results in a sharper, weaker peak around 3650-3600 cm⁻¹.[1]

-

C-H Stretch: The stretching vibrations of the C-H bonds in the cyclopentyl ring appear in the region of 3000-2850 cm⁻¹.[4]

-

O-H Bend: The in-plane bending of the O-H group is typically found around 1350 ± 50 cm⁻¹.[5]

-

C-O Stretch: The stretching vibration of the carbon-oxygen single bond in tertiary alcohols gives rise to a strong absorption band. For tertiary alcohols, this peak is typically observed in the 1210-1100 cm⁻¹ range.[6] This is a key diagnostic peak for distinguishing between primary, secondary, and tertiary alcohols.[1][6]

Quantitative Data: Characteristic FT-IR Absorption Bands

The following table summarizes the principal FT-IR absorption bands and their characteristic wavenumber ranges for tertiary cyclopentyl alcohols.

| Vibrational Mode | Functional Group | Wavenumber Range (cm⁻¹) | Peak Characteristics |

| O-H Stretch (H-bonded) | R₃C-O-H | 3600 - 3200 | Strong, Very Broad |

| O-H Stretch (Free) | R₃C-O-H | 3660 - 3600 | Sharp, Weaker |

| C-H Stretch | C-H (sp³ on ring) | 3000 - 2850 | Strong to Medium |

| O-H Bend | R₃C-O-H | 1400 - 1310 | Medium, Broad |

| C-O Stretch | R₃C-O | 1210 - 1100 | Strong |

Data compiled from multiple sources covering general tertiary alcohols.[1][5][6][7]

Experimental Protocols

This section provides a detailed methodology for the FT-IR analysis of a tertiary cyclopentyl alcohol sample using a modern spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is a common technique for liquid samples as it requires minimal sample preparation.

Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Accessory: A single-reflection Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide).

-

Sample: The tertiary cyclopentyl alcohol to be analyzed (liquid form).

-

Cleaning Supplies: High-purity solvent (e.g., isopropanol (B130326) or acetone) and laboratory wipes for cleaning the ATR crystal.

Methodology: Data Acquisition

-

Crystal Cleaning: Before analysis, thoroughly clean the surface of the ATR crystal. Apply a small amount of a suitable solvent (like isopropanol) to a soft laboratory wipe and clean the crystal surface. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and instrument response, which will be subtracted from the sample spectrum. Typical parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans.[8][9]

-

Sample Application: Place a small drop of the liquid tertiary cyclopentyl alcohol sample directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[8] If the sample is volatile, a volatile cover can be used to minimize evaporation during the measurement.[10]

-

Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Post-Measurement Cleaning: After the measurement is complete, clean the sample from the ATR crystal using a solvent-moistened wipe.

Data Processing and Interpretation

-

Baseline Correction: Apply a baseline correction to the spectrum if necessary to account for any shifts in the baseline.

-

Peak Picking: Use the software's peak-picking function to identify the precise wavenumbers of the absorption maxima.

-

Spectral Interpretation: Compare the observed peak positions with the known characteristic absorption ranges for tertiary alcohols (as detailed in Table 1) to confirm the presence of the hydroxyl and tertiary C-O functional groups. The region below 1400 cm⁻¹ is known as the fingerprint region and contains many complex vibrations that can be used to confirm the identity of the specific compound against a reference spectrum.[7]

Visualizations: Workflows and Molecular Structures

FT-IR Analysis Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a tertiary cyclopentyl alcohol sample.

Caption: General workflow for FT-IR analysis using an ATR accessory.

Key Molecular Vibrations

This diagram shows the primary vibrational modes of a tertiary cyclopentyl alcohol that are detected by FT-IR spectroscopy.

Caption: Key molecular vibrations for a tertiary cyclopentyl alcohol.

References

- 1. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Cyclopentanol [applets.kcvs.ca]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jasco-global.com [jasco-global.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. shimadzu.com [shimadzu.com]

IUPAC Nomenclature of 2-Cyclopentyl-2-propanol: A Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the systematic nomenclature of the tertiary alcohol, 2-Cyclopentyl-2-propanol, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The document elucidates the step-by-step process of identifying the principal functional group, determining the parent carbon chain, and correctly numbering and naming substituents to arrive at the official IUPAC name. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require a detailed understanding of chemical nomenclature for documentation, regulatory submissions, and clear scientific communication.

Molecular and Physicochemical Data

The compound, commonly known as this compound, is a tertiary alcohol.[1][2] Its key identifiers and properties are summarized in the table below for clear reference.

| Identifier | Value |

| IUPAC Name | 2-Cyclopentylpropan-2-ol[1][3] |

| Molecular Formula | C₈H₁₆O[1][4][5][6] |

| Molecular Weight | 128.21 g/mol [3] |

| CAS Registry Number | 1462-06-2[1][4] |

| Structure | A cyclopentyl ring attached to the C2 position of a propan-2-ol backbone.[1] |

| Synonyms | This compound, α,α-Dimethylcyclopentanemethanol[1][3] |

IUPAC Nomenclature Protocol

The systematic naming of an organic compound follows a hierarchical set of rules established by IUPAC. The following protocol details the application of these rules to derive the name for this compound.

Step 1: Identification of the Principal Functional Group

The first step is to identify the functional group with the highest priority, which will determine the suffix of the compound's name.

-

Methodology: The molecule contains a hydroxyl (-OH) group and alkyl groups (a cyclopentyl ring and methyl groups). According to IUPAC priority rules, the alcohol group takes precedence over alkanes.[7][8]

-

Result: The principal functional group is the hydroxyl group. Therefore, the name will end with the suffix "-ol".[7][8]

Step 2: Determination of the Parent Chain

The parent chain is defined as the longest continuous carbon chain that contains the carbon atom bonded to the principal functional group.

-

Methodology: Two carbon chains are considered: the cyclopentyl ring (5 carbons) and the straight chain containing the hydroxyl group. IUPAC rules dictate that the longest carbon chain containing the highest priority functional group must be chosen as the parent.[8][9]

-

Result: The longest chain containing the carbon attached to the -OH group has three carbon atoms. Therefore, the parent chain is propane (B168953), and the parent alcohol is propanol.

Step 3: Numbering the Parent Chain

The parent chain must be numbered to assign the lowest possible locant (number) to the carbon atom bearing the principal functional group.

-

Methodology: The three-carbon propane chain is numbered from the end that gives the carbon atom attached to the -OH group the lowest number.

-

Result: Numbering from either end of the three-carbon chain places the hydroxyl group on carbon 2. Thus, the parent structure is propan-2-ol.[8]

Step 4: Identification and Naming of Substituents

All other groups attached to the parent chain are considered substituents and are named as prefixes.

-

Methodology: With the propan-2-ol chain identified as the parent, the remaining group attached to carbon 2 is a cyclopentyl ring.

-

Result: A cyclopentyl substituent is present at the C2 position of the propan-2-ol chain.[7]

Step 5: Assembly of the Final IUPAC Name

The complete name is assembled by combining the names and locants of the substituents, followed by the name of the parent chain and the suffix for the principal functional group.

-

Methodology: The substituent name (cyclopentyl) is placed before the parent name (propan-2-ol), with its locant (2) preceding it.

-

Result: The final, systematic IUPAC name is 2-Cyclopentylpropan-2-ol .[1][3]

Visualization of Nomenclature Workflow

The logical process for determining the IUPAC name of the molecule is illustrated in the following diagram.

Caption: Logical workflow for the IUPAC nomenclature of this compound.

References

- 1. This compound (1462-06-2) for sale [vulcanchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Cyclopentylpropan-2-ol | C8H16O | CID 239237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 1462-06-2 [m.chemicalbook.com]

- 5. GSRS [precision.fda.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. reddit.com [reddit.com]

An In-Depth Technical Guide to 2-Cyclopentyl-2-propanol: Identifiers, Synthesis, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyclopentyl-2-propanol, a tertiary alcohol. It details the compound's chemical identifiers, summarizes its key physicochemical properties, and outlines a well-established synthetic route. This document is intended to serve as a foundational resource for professionals in research and development.

Chemical Identifiers and Nomenclature

This compound is a chemical compound with a straightforward structure, yet it is crucial to have its various identifiers for accurate documentation and database searches. The primary identifiers and nomenclature are summarized in the table below.

| Identifier Type | Value |

| CAS Number | 1462-06-2[1] |

| IUPAC Name | 2-cyclopentylpropan-2-ol[2] |

| Molecular Formula | C₈H₁₆O[3] |

| SMILES | CC(C)(C1CCCC1)O[2] |

| InChI | InChI=1S/C8H16O/c1-8(2,9)7-5-3-4-6-7/h7,9H,3-6H2,1-2H3[2] |

| InChIKey | PEYUSJVZHOLNDG-UHFFFAOYSA-N[2] |

A comprehensive list of synonyms and other database identifiers is provided in the following table to facilitate cross-referencing across various chemical databases and literature.

| Database/Reference | Identifier |

| PubChem CID | 239237[2] |

| ChemSpider ID | 209237 |

| Beilstein Registry Number | 2101083 |

| EINECS Number | 215-959-8 |

| Synonyms | α,α-Dimethylcyclopentanemethanol, Cyclopentyl(dimethyl)carbinol |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, application in reactions, and for analytical characterization. The table below summarizes key physicochemical data.

| Property | Value |

| Molecular Weight | 128.21 g/mol [3] |

| Appearance | Colorless liquid |

| Boiling Point | 77-78 °C at 13 mmHg |

| Density | 0.912 g/cm³ at 25 °C |

| Refractive Index | 1.463 at 20 °C |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to a ketone or aldehyde. In this specific synthesis, cyclopentylmagnesium bromide (a Grignard reagent) is reacted with acetone (B3395972).

A detailed experimental protocol for this synthesis has been published in The Journal of Organic Chemistry (1986, 51, 25, 4925-4930)[4]. While the full text provides specific quantities and conditions, the general experimental procedure is outlined below.

Experimental Protocol: Grignard Reaction for the Synthesis of this compound

Materials:

-

Cyclopentyl bromide

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Acetone

-

Aqueous solution of a weak acid (e.g., ammonium (B1175870) chloride) for workup

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. A solution of cyclopentyl bromide in an anhydrous ether solvent is added dropwise from the dropping funnel. The reaction is initiated, often with gentle heating or the addition of a small crystal of iodine, and then maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Acetone: The freshly prepared cyclopentylmagnesium bromide solution is cooled in an ice bath. A solution of acetone in an anhydrous ether solvent is then added dropwise with stirring.

-

Workup: After the reaction is complete, the mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. This step protonates the alkoxide intermediate to form the tertiary alcohol and precipitates the magnesium salts.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with an ether solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation.

The following diagram illustrates the general workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

A thorough search of publicly available scientific literature and databases did not yield any specific information regarding the biological activity or the involvement of this compound in any signaling pathways. While the cyclopentyl moiety is present in some biologically active molecules, and alcohols can exhibit a range of biological effects, there is no published research to date that has specifically investigated the pharmacological or biological properties of this compound. This represents a potential area for future research.

This lack of data means there are no described signaling pathways or experimental workflows related to the biological effects of this compound to visualize. The diagram below represents a logical relationship indicating the current knowledge gap.

References

An In-Depth Technical Guide to 2-Cyclopentyl-2-propanol: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclopentyl-2-propanol, a tertiary alcohol with the chemical formula C₈H₁₆O, is a molecule of interest in organic synthesis and medicinal chemistry.[1] Its structure, featuring a cyclopentyl ring attached to a dimethyl carbinol group, provides a unique combination of steric and electronic properties that make it a valuable building block for more complex molecules. This technical guide provides a comprehensive overview of the history of its synthesis, detailed experimental protocols for its preparation, and key analytical data.

While the exact moment of its initial "discovery" as a conceptual molecule is difficult to pinpoint, its history is intrinsically linked to the development of powerful synthetic methodologies in organic chemistry. It is most likely that this compound was first synthesized as a straightforward example of a tertiary alcohol rather than being isolated from a natural source. Its first significant mention in the chemical literature appears to be in the context of showcasing new synthetic methods.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification and characterization in a laboratory setting.

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| CAS Number | 1462-06-2 |

| Boiling Point | 77-78 °C at 13 Torr |

| Density | 0.9128 g/cm³ |

| ¹H NMR | Characteristic signals for the cyclopentyl ring protons, two equivalent methyl groups, and a hydroxyl proton. |

| ¹³C NMR | Shows distinct peaks for the two methyl carbons, the carbons of the cyclopentyl ring, and the quaternary carbon bearing the hydroxyl group. |

| IR Spectroscopy | Exhibits a broad O-H stretching band characteristic of alcohols, along with C-H stretching frequencies for the alkyl groups. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M+) and fragmentation patterns typical of a tertiary alcohol. |

Synthesis History and Methodologies

The primary and most historically significant method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction provides a direct and efficient route to this tertiary alcohol.

An alternative approach was later described by Herbert C. Brown and his colleagues in 1986 in The Journal of Organic Chemistry, as part of their extensive work on hydroboration.[2][3] This method involves the hydroboration of an appropriate alkene followed by oxidation, offering a different synthetic strategy.

Primary Synthesis Route: The Grignard Reaction

The Grignard synthesis of this compound involves the reaction of a cyclopentylmagnesium halide (a Grignard reagent) with acetone (B3395972). The nucleophilic cyclopentyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, forming an alkoxide intermediate which, upon acidic workup, yields the final tertiary alcohol.

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a generalized procedure based on standard laboratory practices for Grignard reactions.

Materials:

-

Magnesium turnings

-

Cyclopentyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Acetone, anhydrous

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Add a solution of cyclopentyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to the magnesium turnings.

-

The reaction is initiated by gentle warming or the addition of the iodine crystal, evidenced by the disappearance of the iodine color and the formation of a cloudy solution.

-

Once the reaction has started, add the remaining cyclopentyl bromide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Reaction with Acetone:

-

Cool the freshly prepared cyclopentylmagnesium bromide solution in an ice bath.

-

Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

-

Quantitative Data (Illustrative):

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount |

| Magnesium | 1.1 | 24.31 | |

| Cyclopentyl bromide | 1.0 | 149.04 | |

| Acetone | 1.0 | 58.08 | |

| Product | 128.21 | Typical Yield: 70-85% |

Alternative Synthesis Route: Hydroboration-Oxidation

In 1986, Herbert C. Brown and coworkers reported a synthesis of tertiary alcohols containing methyl groups via hydroboration.[2][3] While the full experimental details for this compound were not the central focus of the paper, the methodology presented can be applied to its synthesis. This would involve the reaction of a suitably substituted alkene with a borane (B79455) reagent, followed by an oxidative workup.

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis methods.

Caption: Grignard synthesis of this compound.

Caption: Hydroboration synthesis of this compound.

Conclusion

This compound serves as an excellent case study in the application of fundamental and advanced synthetic methodologies in organic chemistry. While the Grignard reaction remains the most direct and widely recognized method for its preparation, the work of chemists like Herbert C. Brown has provided alternative routes, enriching the toolbox of synthetic chemists. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the efficient and strategic construction of novel chemical entities that incorporate this versatile tertiary alcohol moiety. The detailed protocols and data presented in this guide are intended to facilitate the practical application of this knowledge in a research and development setting.

References

The Obscure World of Cyclopentyl-Containing Tertiary Alcohols in Nature: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naturally occurring tertiary alcohols incorporated within a cyclopentyl scaffold represent a rare and underexplored class of secondary metabolites. While cyclopentane (B165970) rings are common in various natural products, including iridoids, prostaglandins, and certain terpenoids, the presence of a tertiary alcohol directly on this five-membered ring is an infrequent structural feature. This guide delves into the known instances of these unique molecules in nature, providing a comprehensive overview of their sources, isolation, and structural characterization. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields, highlighting potential avenues for future investigation into the biological activities and biosynthetic pathways of these intriguing compounds.

Fungal Metabolites: 5-Hydroxy-5-vinyl-2-cyclopentenones

A significant and well-documented class of naturally occurring cyclopentyl-containing tertiary alcohols is the 5-hydroxy-5-vinyl-2-cyclopentenones. These compounds are primarily isolated from various fungal species, particularly those from the genera Myrothecium and Trichoderma. Their general structure features a five-membered ring with a ketone, a double bond, and a vinyl-substituted tertiary alcohol.

Myrothenones A and B

Myrothenones A and B are two prominent examples of this class, isolated from the marine-derived fungus Myrothecium sp. (strain KCTC 6349)[1].

Table 1: Quantitative Data for Myrothenones A and B

| Compound | Natural Source | Yield | Reference |

| Myrothenone A | Myrothecium sp. KCTC 6349 | Not explicitly quantified in the primary literature. Isolated from a large-scale fermentation. | [1] |

| Myrothenone B | Myrothecium sp. KCTC 6349 | Not explicitly quantified in the primary literature. Isolated from a large-scale fermentation. | [1] |

The following protocol outlines the general procedure for the isolation and purification of myrothenones A and B from the culture broth of Myrothecium sp..

1. Fungal Cultivation:

-

The fungal strain Myrothecium sp. KCTC 6349 is cultured in a suitable liquid medium (e.g., potato dextrose broth) under appropriate conditions of temperature and agitation to promote the production of secondary metabolites.

2. Extraction:

-

After a sufficient incubation period, the culture broth is separated from the mycelium by filtration.

-

The filtrate is then extracted with an organic solvent, typically ethyl acetate (B1210297), to partition the organic-soluble metabolites.

3. Chromatographic Separation:

-

The crude ethyl acetate extract is concentrated under reduced pressure.

-

The resulting residue is subjected to a series of chromatographic techniques to separate the individual compounds. This multi-step process often involves:

-

Silica (B1680970) gel column chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient).

-

Sephadex LH-20 column chromatography: Fractions containing the target compounds are further purified on a Sephadex LH-20 column, typically eluting with methanol, to remove pigments and other impurities.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure myrothenones A and B is achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable solvent system (e.g., a methanol-water gradient).

-

4. Structure Elucidation:

-

The structures of the purified compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Diagram 1: General Experimental Workflow for the Isolation of Myrothenones

Caption: A generalized workflow for the isolation and purification of myrothenones.

Other Fungal Cyclopentyl Tertiary Alcohols

Besides the myrothenones, other related 5-hydroxy-5-vinyl-2-cyclopentenones have been reported from different fungal species.

Table 2: Other Naturally Occurring 5-Hydroxy-5-vinyl-2-cyclopentenones

| Compound | Natural Source | Reference |

| Trichodenone A | Trichoderma album | [2] |

| Homothallin II | Trichoderma harzianum | [3] |

The isolation procedures for these compounds generally follow a similar workflow to that described for the myrothenones, involving extraction from fungal cultures followed by multi-step chromatographic purification[3][4][5][6][7][8][9][10][11].

Plausible Biosynthetic Pathway

While the complete biosynthetic pathway for 5-hydroxy-5-vinyl-2-cyclopentenones has not been fully elucidated, a plausible route can be hypothesized based on known fungal polyketide biosynthesis. The cyclopentenone core is likely derived from a polyketide precursor that undergoes cyclization. The tertiary alcohol could be introduced through the action of a monooxygenase or as a result of a rearrangement during the cyclization cascade.

Diagram 2: Hypothetical Biosynthetic Relationship

Caption: A simplified diagram illustrating the plausible biosynthetic origin of 5-hydroxy-5-vinyl-2-cyclopentenones.

Potential for Other Classes of Natural Products

While concrete examples are scarce, the structural diversity of other natural product classes suggests the potential for the existence of cyclopentyl-containing tertiary alcohols.

-

Iridoids: These monoterpenoids possess a cyclopentanopyran skeleton. Although typically featuring secondary alcohols, enzymatic hydroxylation or rearrangement could potentially lead to the formation of a tertiary alcohol on the cyclopentane ring[1][12][13][14][15].

-

Steroids: The D-ring of the steroid nucleus is a cyclopentane. While the C-17 position is commonly a secondary alcohol or ketone, methylation at this position to form a tertiary alcohol is known in synthetic and semi-synthetic steroids, and the possibility of its natural occurrence, perhaps in marine or microbial steroids, cannot be ruled out[16][17][18][19].

-

Sesquiterpenoids: This vast and structurally diverse class of C15 terpenoids includes many compounds with cyclopentane rings. The botryane sesquiterpenoids, for example, have a bicyclic system containing a cyclopentane ring, and some derivatives are known to possess tertiary alcohols, although not always directly on a simple cyclopentyl moiety[20][21][22][23][24]. Further exploration of the immense chemical space of fungal and marine sesquiterpenoids is likely to reveal more examples.

Conclusion and Future Directions

The natural occurrence of cyclopentyl-containing tertiary alcohols is a fascinating, yet largely unexplored, area of natural product chemistry. The 5-hydroxy-5-vinyl-2-cyclopentenones from fungal sources stand out as the most prominent and well-characterized examples to date. The detailed experimental protocols for their isolation provide a solid foundation for further research into their biological activities and biosynthetic pathways.

The scarcity of examples from other major natural product classes, such as iridoids, steroids, and other terpenoids, highlights a significant gap in our knowledge. Future research efforts directed at the targeted isolation and characterization of metabolites from diverse natural sources, particularly from underexplored marine and microbial environments, are likely to uncover novel cyclopentyl-containing tertiary alcohols. A deeper understanding of the biosynthetic machinery responsible for the formation of these unique structures could also open up possibilities for their biocatalytic production and the generation of novel bioactive compounds for drug discovery and development.

References

- 1. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. datapdf.com [datapdf.com]

- 4. researchgate.net [researchgate.net]

- 5. Locally Isolated Trichoderma harzianum Species Have Broad Spectrum Biocontrol Activities against the Wood Rot Fungal Species through Both Volatile Inhibition and Mycoparasitism [mdpi.com]

- 6. Isolation and Mass Production of Trichoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation of Polysaccharides from Trichoderma harzianum with Antioxidant, Anticancer, and Enzyme Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Characterization of Trichoderma spp. for Antagonistic Activity Against Root Rot and Foliar Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Iridoid - Wikipedia [en.wikipedia.org]

- 13. Harpagoside - Wikipedia [en.wikipedia.org]

- 14. Iridoids and active ones in patrinia: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methyltestosterone | C20H30O2 | CID 6010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Naturally Occurring Norsteroids and Their Design and Pharmaceutical Application - PMC [pmc.ncbi.nlm.nih.gov]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. Androstenedione (a Natural Steroid and a Drug Supplement): A Comprehensive Review of Its Consumption, Metabolism, Health Effects, and Toxicity with Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Botryane terpenoids produced by Nemania bipapillata, an endophytic fungus isolated from red alga Asparagopsis taxiformis – Falkenbergia stage – CIBFar [cibfar.ifsc.usp.br]

- 22. Botryane Sesquiterpenoids, Cyclopentadepsipeptides, Xanthones, and Trichothecenes from Trichoderma oligosporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Botryane, noreudesmane and abietane terpenoids from the ascomycete Hypoxylon rickii - PubMed [pubmed.ncbi.nlm.nih.gov]

Health and Safety Profile of 2-Cyclopentyl-2-propanol: A Technical Guide

Disclaimer: This document provides a comprehensive health and safety profile for 2-Cyclopentyl-2-propanol. Due to the limited availability of specific toxicological data for this compound, this guide leverages data from its structural analog, 2-propanol (isopropyl alcohol), and general principles of tertiary alcohol toxicology to provide a robust assessment for researchers, scientists, and drug development professionals. The use of surrogate data is a standard practice in toxicological risk assessment when compound-specific information is unavailable.

Executive Summary

This technical guide offers an in-depth overview of the health and safety characteristics of this compound. The primary hazards associated with this compound, based on GHS classification, include flammability and irritation to the skin, eyes, and respiratory system.[1] This document compiles available quantitative toxicological data, details relevant experimental methodologies based on internationally recognized guidelines, and provides visualizations of key biological pathways.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆O | [1][2] |

| Molecular Weight | 128.21 g/mol | [1] |

| CAS Number | 1462-06-2 | [3][4] |

| Appearance | Colorless liquid | [5] |

| Odor | Rubbing alcohol-like | [5] |

Toxicological Data

The toxicological assessment of this compound is primarily based on data from its close structural analog, 2-propanol.

Acute Toxicity

Acute toxicity studies on 2-propanol indicate a low order of toxicity via oral, dermal, and inhalation routes.

| Endpoint | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | 5045 mg/kg | [6] |

| LD₅₀ | Rabbit | Dermal | 12,800 mg/kg | [6] |

| LC₅₀ | Rat | Inhalation | 16,000 ppm (8-hour) | [6] |

Irritation and Sensitization

This compound is classified as an irritant.[1] Studies on 2-propanol provide further insight into its irritation potential.

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Not classified as a skin irritant | [7] |

| Eye Irritation | Rabbit | Causes serious eye irritation | [7] |

| Respiratory Irritation | Human | Mild irritation of eyes, nose, and throat at 400 ppm | [8] |

| Skin Sensitization | Not available | Data not available |

Experimental Protocols

The following sections detail the methodologies for key toxicological studies, based on OECD Test Guidelines. These protocols are representative of the rigorous testing required to evaluate the safety of chemical substances.

Acute Dermal Toxicity (Based on OECD Test Guideline 402)

This test assesses the potential adverse effects of a substance from short-term dermal exposure.

-

Test Animals: Healthy, young adult rats are typically used.

-

Procedure: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and held in contact for 24 hours under a porous gauze dressing.

-

Dosing: A fixed-dose procedure is used, starting with a dose expected to produce signs of toxicity. Subsequent groups may be tested at higher or lower doses depending on the outcome.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The LD₅₀ (median lethal dose) is determined, which is the dose estimated to cause mortality in 50% of the test animals. A gross necropsy of all animals is performed at the end of the study.[9][10]

Acute Inhalation Toxicity (Based on OECD Test Guideline 403)

This guideline evaluates the health hazards associated with a single, short-term inhalation exposure to a substance.

-

Test Animals: Typically, young adult rats are used.

-

Exposure System: A dynamic airflow inhalation exposure system is used to maintain a precisely controlled atmospheric concentration of the test article.

-

Procedure: Animals are exposed to the test substance for a standard duration, usually 4 hours.

-

Concentrations: A traditional study involves exposing groups of animals to at least three different concentrations to determine the LC₅₀. A concentration x time (C x t) protocol can also be used.

-

Observation: Following exposure, animals are observed for at least 14 days for mortality, clinical signs of toxicity, and changes in body weight.

-

Endpoint: The primary endpoint is the LC₅₀ (median lethal concentration), the concentration in the air that is lethal to 50% of the exposed animals. A full necropsy is performed on all animals.[2][4][5]

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: The albino rabbit is the preferred species.

-

Procedure: A single dose of the test substance is applied to a small area of shaved skin. An untreated area of skin serves as a control.

-

Exposure: The substance is applied under a semi-occlusive dressing for a period of four hours.

-

Observation: Skin reactions, specifically erythema (redness) and edema (swelling), are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.

-

Endpoint: The degree of skin irritation is assessed based on the severity and reversibility of the observed skin reactions.[11][12]

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This guideline assesses the potential of a substance to cause eye irritation or corrosion.

-

Test Animal: The albino rabbit is the recommended species.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for reactions at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored.

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

-

Endpoint: The severity and reversibility of ocular lesions determine the irritation or corrosion potential of the substance.[1][3][13]

Mechanism of Action and Signaling Pathways

Metabolism of this compound

As a tertiary alcohol, this compound is expected to be metabolized in the liver. While specific data is unavailable, the metabolic pathway of its analog, 2-propanol, provides a likely model. 2-propanol is oxidized by alcohol dehydrogenase to acetone. This metabolic process is a key determinant of its toxicological profile, particularly its effects on the central nervous system.

Central Nervous System Depression and GABA-A Receptor Signaling